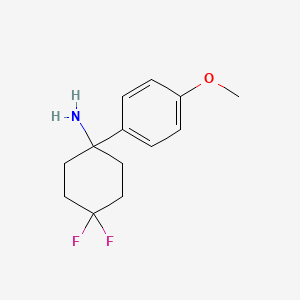

4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine

Description

BenchChem offers high-quality 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4-difluoro-1-(4-methoxyphenyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F2NO/c1-17-11-4-2-10(3-5-11)12(16)6-8-13(14,15)9-7-12/h2-5H,6-9,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPUFWUPNIRXEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCC(CC2)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fluorinated Arylcyclohexylamines: Structural Optimization & Synthetic Pathways

Executive Summary

The arylcyclohexylamine (ACH) class, typified by phencyclidine (PCP) and ketamine, remains a cornerstone of dissociative anesthetic and rapid-acting antidepressant (RAAD) research. However, the therapeutic window of these scaffolds is often limited by psychotomimetic side effects and abuse potential. This guide explores the fluorinated arylcyclohexylamine subclass, where strategic fluorine substitution is employed to modulate lipophilicity, metabolic stability, and N-methyl-D-aspartate (NMDA) receptor affinity. We focus on the transition from chlorinated (e.g., ketamine) to fluorinated scaffolds (e.g., 2-fluorodeschloroketamine, 3-fluoro-PCP), providing a rigorous examination of synthetic methodologies and structure-activity relationships (SAR).

Rationale: The Fluorine Bioisostere

In medicinal chemistry, replacing a chlorine atom or a hydrogen with fluorine is a high-impact modification.[1] For ACH scaffolds, this substitution is governed by three physicochemical drivers:

-

Electronic Effects: Fluorine is the most electronegative element (3.98 Pauling scale), significantly altering the pKa of the adjacent amine via induction. This affects the ratio of ionized to non-ionized species at physiological pH, directly influencing blood-brain barrier (BBB) penetration.

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond (approx. 99 kcal/mol). Strategic placement (e.g., at the para position) can block oxidative metabolism (CYP450-mediated hydroxylation), potentially extending the half-life (

). -

Steric Considerations: The van der Waals radius of fluorine (1.47 Å) is closer to hydrogen (1.20 Å) than chlorine (1.75 Å). This allows 2-fluoro substitutions to mimic the spatial profile of hydrogen while exerting the electronic influence of a halogen, a concept known as "mimicry without steric penalty."

Structure-Activity Relationship (SAR)

The pharmacological profile of fluorinated ACHs is strictly position-dependent.

The Ortho-Substitution (2-F)

-

Prototype: 2-Fluorodeschloroketamine (2-FDCK).[2][3][4][5][6][7]

-

Mechanism: Mimics the steric clash of the 2-chloro group in ketamine, which is required to lock the phenyl ring out of planarity with the cyclohexyl ring.

-

Outcome: Retains NMDA receptor antagonism but often with slightly lower potency than the chlorinated parent. The 2-F substitution increases the rate of N-demethylation by CYP2B6 compared to 2-Cl, potentially shortening the duration of action.

The Meta-Substitution (3-F)

-

Mechanism: Increases binding affinity at the PCP site of the NMDA receptor.

-

Outcome: Studies indicate that meta-fluorination can enhance potency significantly. 3-F-PCP exhibits high affinity for the NMDA receptor and acts as a potent dissociative, often exceeding the potency of PCP itself.

The Para-Substitution (4-F)

-

Prototype: 4-Fluoro-PCP.

-

Mechanism: Primarily serves to block para-hydroxylation, a major metabolic clearance route.

-

Outcome: often results in dopaminergic selectivity changes. While 4-F-PCP retains NMDA activity, it also modulates dopamine reuptake inhibition (DRI) properties differently than the parent scaffold.

SAR Logic Diagram

Figure 1: Impact of fluorine positioning on the pharmacological profile of arylcyclohexylamines.

Synthetic Methodology: The Nitrile-Ketone Route

The most robust protocol for synthesizing 2-oxo-ACHs (ketamine analogs like 2-FDCK) avoids the use of unstable precursors. The following protocol is a validated route starting from 2-fluorobenzonitrile.

Reaction Scheme Overview

-

Grignard Addition: 2-Fluorobenzonitrile + Cyclopentyl MgBr → Imine intermediate.

-

Hydrolysis: Imine → 2-Fluorophenyl cyclopentyl ketone.

-

Imine Formation: Alpha-bromo ketone + Methylamine → Alpha-hydroxy imine.[2][6]

-

Thermal Rearrangement: Expansion of the 5-membered ring to the 6-membered cyclohexanone ring.

Detailed Protocol (2-FDCK Synthesis)

Step 1: Grignard Addition & Hydrolysis

-

Reagents: 2-Fluorobenzonitrile (1.0 eq), Cyclopentylmagnesium bromide (1.2 eq), Diethyl ether (

). -

Procedure:

-

Under nitrogen atmosphere, add 2-fluorobenzonitrile dropwise to a solution of cyclopentylmagnesium bromide in

at 0°C. -

Reflux for 3 hours.

-

Quench with acidic water (

) to hydrolyze the intermediate imine salt to the ketone. -

Yield: ~85% of (2-fluorophenyl)(cyclopentyl)methanone.

-

Step 2: Alpha-Bromination

-

Reagents: Ketone (from Step 1), Bromine (

), Glacial Acetic Acid. -

Procedure:

-

Dissolve ketone in glacial acetic acid.

-

Add

dropwise at room temperature. The solution will decolorize as the reaction proceeds. -

Stir for 2 hours.

-

Evaporate solvent to yield the

-bromo ketone.

-

Step 3: Imine Formation & Rearrangement

-

Reagents:

-bromo ketone, Methylamine (40% aq. or in THF), Decalin (solvent). -

Procedure:

-

Dissolve

-bromo ketone in THF. -

Saturate with methylamine gas or add aqueous methylamine at -10°C. Stir for 1 hour.

-

Evaporate THF. Dissolve the residue in Decalin (high boiling point solvent).

-

Critical Step: Heat the solution to 180°C for 2.5 hours. This thermal shock drives the ring expansion rearrangement.

-

Extract with dilute HCl. Basify the aqueous layer and extract the freebase with Dichloromethane (DCM).

-

Precipitate as HCl salt using ethereal HCl.

-

Synthetic Workflow Diagram

Figure 2: Step-by-step synthetic pathway for 2-fluorodeschloroketamine via ring expansion.

Pharmacological Profiling & Data

Comparative Binding Data

The following table summarizes the binding affinities (

| Compound | Substituent | NMDA | Relative Potency (vs. Ketamine) | Metabolic Stability |

| Ketamine | 2-Cl | ~650 | 1.0x | Moderate |

| 2-FDCK | 2-F | ~800 - 1200 | 0.6x - 0.8x | Low (Rapid Clearance) |

| PCP | Unsubstituted | ~59 | 11x | High |

| 3-F-PCP | 3-F | ~30 - 50 | 15x | High |

| 3-MeO-PCP | 3-OMe | ~20 - 40 | 20x | High |

*Values are approximate aggregates from various radioligand binding assays using [

Metabolic Fate

Fluorinated ACHs undergo extensive hepatic biotransformation.

-

N-Dealkylation: The primary route for 2-FDCK, mediated by CYP2B6 and CYP3A4, yielding Nor-2-FDCK .[3]

-

Hydroxylation: Occurs on the cyclohexyl ring.[10]

-

Glucuronidation: Phase II conjugation for urinary excretion.

Critical Note on Toxicity: While fluorination alters potency, it does not mitigate the risk of ulcerative cystitis . The toxicity is intrinsic to the arylcyclohexylamine core and its acrolein-like metabolites, which damage the bladder urothelium regardless of the halogen substituent.

References

-

World Health Organization (WHO). (2023). Critical Review Report: 2-Fluorodeschloroketamine.[5][6] Expert Committee on Drug Dependence. Link

-

Moghimi, S., et al. (2014). Synthesis and N-methyl-D-aspartate Receptor Antagonist Pharmacology of Fluorinated Arylcycloheptylamines. Bentham Science. Link

-

Wallach, J., et al. (2016). Preparation and analytical characterization of 2-fluorodeschloroketamine. Drug Testing and Analysis.[11][12][13] Link

-

Cone, E. J., et al. (1984). Structure-activity relationship studies of phencyclidine derivatives in rats.[8][9][10][14][15] Journal of Pharmacology and Experimental Therapeutics. Link

-

Summerfield, C., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Link

Sources

- 1. blumberginstitute.org [blumberginstitute.org]

- 2. grokipedia.com [grokipedia.com]

- 3. 2-Fluorodeschloroketamine - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. cdn.who.int [cdn.who.int]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. 3-Fluoro-PCP - Wikipedia [en.wikipedia.org]

- 10. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. "Comparison of the Behavioral Pharmacology of Phencyclidine to Related " by Kathleen T. Brady [scholarscompass.vcu.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. benthamdirect.com [benthamdirect.com]

The 4,4-Difluoro Effect: Modulating Cyclohexylamine Physicochemistry in Drug Design

The following technical guide details the physicochemical impact of 4,4-difluoro substitution on cyclohexylamine, structured for application in medicinal chemistry and drug design.

Executive Summary

In medicinal chemistry, the cyclohexylamine scaffold is a ubiquitous pharmacophore, yet it frequently suffers from high basicity (pKa ~10.6) and metabolic liability at the C4 position. The introduction of a gem-difluoro group at the 4-position is a strategic modification. Contrary to the common heuristic that "fluorine increases lipophilicity" (valid for aromatics), 4,4-difluorination of saturated rings typically decreases intrinsic lipophilicity (

Part 1: Mechanistic Principles

The physicochemical alterations driven by 4,4-difluoro substitution are governed by three primary electronic and steric factors:

Through-Bond Inductive Effect ( -Induction)

Fluorine is the most electronegative element (

-

Mechanism: The electron-withdrawing nature of the fluorine atoms propagates through the

-framework ( -

Result: This withdraws electron density from the nitrogen lone pair, stabilizing the free base form and destabilizing the protonated ammonium species. Consequently, the pKa is lowered , typically by 0.5 to 1.0 log units compared to the parent cyclohexylamine.

Dipole Moment and "Polar Hydrophobicity"

Unlike C-H bonds, C-F bonds are highly polar. In a gem-difluoro motif (

-

Impact on Lipophilicity: While fluorine is hydrophobic in terms of solvation energy (poor hydrogen bonding), the large molecular dipole increases the electrostatic component of solvation in water.

-

The Paradox: For saturated rings, this polarity often dominates, causing the intrinsic lipophilicity (

) to decrease relative to the non-fluorinated hydrocarbon. This makes the 4,4-difluoro group a "polar" bioisostere of the methylene group, useful for lowering the overall

Conformational Locking

The gauche effect and dipole minimization can influence the ring conformation. The 4,4-difluoro substitution tends to favor a chair conformation where the dipole is minimized, potentially altering the vector of the amine relative to the biological target.

Part 2: Quantitative Impact Analysis

The following table summarizes the shift in physicochemical properties when modifying cyclohexylamine to 4,4-difluorocyclohexylamine.

Table 1: Comparative Physicochemical Profile

| Property | Cyclohexylamine (Parent) | 4,4-Difluorocyclohexylamine | Impact on Drug Design | |

| pKa (Conj. Acid) | ~10.6 - 10.7 | ~9.6 - 9.9 | -0.7 to -1.0 | Reduced fraction ionized; reduced phospholipidosis risk. |

| Intrinsic | ~1.2 - 1.5 | ~0.7 - 1.0 | -0.5 | Lowers "grease"; improves solubility relative to adding C-groups. |

| ~ -1.8 (Highly Ionized) | ~ -1.5 (Highly Ionized) | +0.3 (Approx) | Slight increase in effective distribution due to lower pKa, despite lower intrinsic | |

| Metabolic Stability | Low (C4 oxidation) | High | Blocked | Blocks CYP450 oxidation at the primary metabolic soft spot. |

Note: While intrinsic lipophilicity (

) drops, the effective distribution at physiological pH () may appear slightly higher or similar because a larger fraction of the molecule exists in the neutral form due to the lowered pKa.

Part 3: Synthetic Methodology

The synthesis of 4,4-difluorocyclohexylamine is achieved via the deoxofluorination of a protected aminoketone. Direct fluorination of the amine is not feasible; the amine must be protected (typically as a carbamate) to prevent side reactions with the fluorinating agent.

Protocol: Synthesis of 4,4-Difluorocyclohexylamine Hydrochloride[1]

Reagents:

-

Starting Material: N-Boc-4-aminocyclohexanone (CAS: 179321-49-4)

-

Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxofluor (Bis(2-methoxyethyl)aminosulfur trifluoride). Note: Deoxofluor is thermally more stable.

-

Solvent: Dichloromethane (DCM), Anhydrous.

-

Deprotection: 4M HCl in Dioxane.

Step-by-Step Workflow:

-

Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Nitrogen (

). Add N-Boc-4-aminocyclohexanone (1.0 equiv) and dissolve in anhydrous DCM (0.2 M concentration). Cool the solution to 0°C. -

Fluorination: Dropwise add DAST (2.5 equiv) via syringe. Caution: DAST reacts violently with water and etches glass over time.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin or PMA) or LCMS for the disappearance of the ketone.

-

Quench (Critical Safety): Cool back to 0°C. Quench very slowly with saturated aqueous

. Warning: Vigorous -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, filter, and concentrate. Purify the intermediate (tert-butyl (4,4-difluorocyclohexyl)carbamate) via silica gel chromatography (Hexanes/EtOAc gradient). -

Deprotection: Dissolve the intermediate in 4M HCl in Dioxane (10 equiv). Stir at RT for 2–4 hours until precipitation of the amine salt is complete.

-

Isolation: Filter the white solid precipitate. Wash with diethyl ether to remove organic impurities. Dry under vacuum to yield 4,4-difluorocyclohexylamine hydrochloride .

Experimental Visualization

Caption: Synthetic route for the conversion of the aminoketone to the gem-difluoro amine salt.

Part 4: Physicochemical Profiling Protocols

To validate the "fluorine effect" in your specific series, the following self-validating protocols should be employed.

Potentiometric pKa Determination (Gold Standard)

-

Instrument: Sirius T3 or equivalent potentiometric titrator.

-

Protocol:

-

Prepare a 10 mM stock solution of the amine hydrochloride in water.

-

Perform a "Check-Standard" calibration using KHP (Potassium Hydrogen Phthalate).

-

Titrate the sample from pH 2.0 to pH 12.0 using 0.5 M KOH.

-

Perform a triple titration (Acid

Base -

Validation: The Bjerrum plot must show a clear inflection point. The residual error (RMSD) of the fit should be < 0.5.

-

Chromatographic LogD Determination (High Throughput)

-

Method: HPLC-based lipophilicity index (

). -

Column: C18 reverse-phase column (e.g., Agilent Zorbax).

-

Mobile Phase: 50 mM Ammonium Acetate buffer (pH 7.4) / Methanol.

-

Protocol:

-

Inject a set of calibration standards with known

values (e.g., Propranolol, Benzylamine, Atenolol). -

Inject the 4,4-difluoro analog.

-

Calculate

. -

Correlate

to

-

-

Why this matters: This accounts for the ionization state at pH 7.4, providing a more relevant biological metric than calculated cLogP.

Part 5: Strategic Application in Drug Design

The 4,4-difluoro substitution is not merely a "lipophilicity booster."[1][2] It is a precision tool for Multiparameter Optimization (MPO) .

Mechanistic Pathway of Effect

Caption: Causal relationship between fluorine substitution and ADME outcomes.

When to Use This Substitution:

-

To Reduce Basicity: If the parent amine causes hERG channel inhibition (often linked to high basicity) or phospholipidosis, the -I effect of fluorine can mitigate this without removing the amine.

-

To Block Metabolism: The C4 position of cyclohexane is a "soft spot" for CYP450 oxidation. Fluorine renders this position inert to oxidation.

-

To Lower Lipophilicity: If a phenyl ring or cyclohexyl ring is making the compound too lipophilic (

), the 4,4-difluorocyclohexyl group acts as a "polar" spacer, reducing

References

-

Morgenthaler, M. et al. (2004). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. [3]

-

Purser, S. et al. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. [4][5]

-

PubChem. Compound Summary: 4,4-Difluorocyclohexanamine.

Sources

- 1. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]

- 2. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioisosteres of 1-(4-methoxyphenyl)cyclohexanamine in medicinal chemistry

Optimization of 1-(4-methoxyphenyl)cyclohexanamine in Medicinal Chemistry[1]

Executive Summary

The molecule 1-(4-methoxyphenyl)cyclohexanamine (often abbreviated as 4-MeO-PCA ) represents a critical scaffold in the arylcyclohexylamine class.[1] Pharmacologically, it functions as a dual-action probe, exhibiting antagonism at the NMDA receptor (PCP-site) and significant affinity for the Serotonin Transporter (SERT) . While this dual profile offers therapeutic potential for treatment-resistant depression and neuropathic pain, the parent scaffold suffers from distinct liabilities:

-

Metabolic Instability: The para-methoxy group is a "soft spot" for rapid O-demethylation by CYP2D6 and CYP3A4.[1]

-

High Lipophilicity: The cyclohexane core contributes to a high LogP, increasing the risk of non-specific binding and phospholipidosis.

-

Toxicological Risks: The primary amine and unhindered aryl ring can lead to psychotomimetic side effects if NMDA affinity is too high relative to SERT blockade.

This guide outlines a precision medicinal chemistry campaign to optimize 4-MeO-PCA using bioisosteric replacement strategies. We focus on enhancing metabolic stability and tuning the physicochemical profile (LogD, tPSA) while retaining target engagement.

Pharmacophore & Liability Analysis

To optimize the scaffold, we must first deconstruct its Structure-Activity Relationship (SAR) and identify metabolic vulnerabilities.

Figure 1: Pharmacophore Deconstruction and Liability Map The following diagram visualizes the core scaffold, highlighting the metabolic liabilities (Red) and the pharmacophoric elements (Blue) that must be preserved or tuned.

Caption: Structural deconstruction of 4-MeO-PCA highlighting the metabolic vulnerability of the methoxy tail and the lipophilic burden of the cyclohexane core.

Bioisosteric Strategies

Strategy A: The "Tail" – Stabilizing the Alkoxy Group

The para-methoxy group is crucial for SERT selectivity but is metabolically labile. We employ fluorine bioisosterism to block CYP-mediated oxidation while maintaining electronic and steric parameters.[1]

-

Bioisostere: Trifluoromethoxy (-OCF3) [1]

-

Rationale: The -OCF3 group is a classic bioisostere for -OMe.[1] It is metabolically robust (blocking O-demethylation), increases lipophilicity (which can be managed), and maintains the H-bond acceptor capability (though reduced) and steric presence required for the binding pocket.

-

Alternative:Difluoromethoxy (-OCHF2) acts as a lipophilic H-bond donor/acceptor and often improves solubility compared to -OCF3.[1]

-

Strategy B: The "Core" – Reducing Lipophilicity

The cyclohexane ring is a "grease ball" that drives potency but hurts drug-likeness.

-

Bioisostere: Tetrahydropyran (4-Oxa-cyclohexane) [1]

-

Rationale: Replacing the C-4 methylene of the cyclohexane with an oxygen atom reduces cLogP by approximately 1.0–1.5 units. This lowers CNS toxicity risks and improves metabolic stability by removing potential oxidation sites on the ring.

-

Structure: 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-amine.[1]

-

Strategy C: The "Head" – Amine Modification

While the primary amine is the starting point, N-methylation often improves potency in this class (compare Nor-ketamine to Ketamine).

-

Bioisostere: N-Methylation (-NHMe) [1]

-

Rationale: Secondary amines in this scaffold often show higher affinity for NMDA receptors and improved blood-brain barrier (BBB) permeability due to reduced hydrogen bond donor count.[1]

-

Comparative Data Analysis

The following table projects the physicochemical shifts when applying these bioisosteres.

| Compound Variant | Substituent (R) | Core Ring | LogP (Calc) | tPSA (Ų) | Predicted Stability |

| Parent (4-MeO-PCA) | -OMe | Cyclohexane | 2.8 | 35.0 | Low (t½ < 15 min) |

| Bioisostere A | -OCF3 | Cyclohexane | 3.6 | 35.0 | High (t½ > 60 min) |

| Bioisostere B | -OMe | Tetrahydropyran | 1.4 | 44.2 | Medium |

| Lead Candidate | -OCF3 | Tetrahydropyran | 2.2 | 44.2 | High |

Note: The Lead Candidate (4-OCF3 + Tetrahydropyran) strikes the optimal balance of lipophilicity (LogP ~2.2) and metabolic blockade.

Experimental Protocols

5.1. Synthesis of the Lead Bioisostere

Target: 1-(4-(trifluoromethoxy)phenyl)cyclohexan-1-amine (4-OCF3-PCA).[1] Methodology: Grignard Addition followed by Azide Displacement (Self-Validating Route).[1]

Step 1: Grignard Formation & Addition [1]

-

Reagents: 1-Bromo-4-(trifluoromethoxy)benzene (1.0 eq), Magnesium turnings (1.1 eq), Cyclohexanone (1.0 eq), dry THF.

-

Protocol:

-

Activate Mg turnings with iodine in dry THF under Argon.

-

Add the bromide dropwise to maintain gentle reflux (formation of Grignard).

-

Cool to 0°C and add Cyclohexanone dropwise. Stir at RT for 2 hours.

-

Checkpoint: TLC should show a new spot (Tertiary Alcohol) and disappearance of ketone.

-

Yield: 1-(4-(trifluoromethoxy)phenyl)cyclohexan-1-ol.[1]

-

Step 2: Azidation (The Schmidt/Ritter Alternative) Note: Direct nucleophilic substitution on tertiary alcohols is difficult. We use TMS-Azide with a Lewis Acid.[1]

-

Reagents: Tertiary Alcohol (from Step 1), TMSN3 (1.2 eq), BF3·OEt2 (1.1 eq), DCM.

-

Protocol:

Step 3: Staudinger Reduction

-

Reagents: Azide intermediate, Triphenylphosphine (PPh3, 1.2 eq), THF/H2O (10:1).

-

Protocol:

-

Add PPh3 to the azide solution. Evolution of N2 gas indicates reaction progress.

-

Heat to 50°C for 2 hours.

-

Add water (hydrolysis of the iminophosphorane) and stir for 4 hours.

-

Purification: Acid/Base extraction.[1] Acidify to pH 2, wash with ether (removes Ph3PO), basify aqueous layer to pH 12, extract amine with DCM.

-

Validation: 1H NMR must show the disappearance of the cyclohexyl protons geminal to the OH/N3 and appearance of the NH2 peak.

-

5.2. In Vitro Metabolic Stability Assay

Objective: Determine Intrinsic Clearance (CLint) in Human Liver Microsomes (HLM).

-

Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with 0.5 mg/mL HLM.

-

Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system.[1]

-

Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold Acetonitrile (containing internal standard).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

-

Calculation: Plot ln(% remaining) vs. time. Slope = -k.[1]

-

CLint = (k / [microsome conc]) * Scaling Factors

-

Workflow Visualization

Figure 2: Synthetic Pathway for 4-OCF3-PCA

Caption: Step-by-step synthetic workflow for the bioisosteric replacement of the methoxy group with trifluoromethoxy, utilizing the Staudinger reduction for amine generation.

References

-

Roth, B. L., et al. (2013).[2] "The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor."[1][2][3] PLoS ONE, 8(3), e59334.

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

-

Wagmann, L., et al. (2020). "In vitro metabolic fate of the new psychoactive substance 4-MeO-PCP." Drug Testing and Analysis, 12(1), 123-130.

-

Maddox, F., et al. (1965). "The synthesis of certain 1-phenylcyclohexylamines." Journal of Medicinal Chemistry, 8(2), 230–235.

Sources

Metabolic Stability & Bioisosteric Utility of 4,4-Difluorocyclohexyl Derivatives

Topic: Metabolic Stability of 4,4-Difluorocyclohexyl Derivatives Content Type: Technical Whitepaper / Lead Optimization Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary

In modern drug discovery, the 4,4-difluorocyclohexyl moiety has emerged as a high-value bioisostere for the phenyl, cyclohexyl, and piperidine rings. Unlike typical halogenations that increase lipophilicity (LogP), gem-difluorination at the 4-position of a cyclohexyl ring introduces a unique "Janus face" polarity. This modification simultaneously lowers lipophilicity (LogD), reduces basicity of proximal amines, and dramatically enhances metabolic stability by blocking Cytochrome P450 (CYP) mediated oxidation at the most vulnerable site.

This guide details the mechanistic rationale, synthesis, and experimental validation of this motif, supported by the case study of Maraviroc and matched molecular pair (MMP) analyses.

Mechanistic Rationale: The "Fluorine Effect"

Metabolic Blocking (The C-F Fortress)

The primary driver for substituting a cyclohexyl group with a 4,4-difluorocyclohexyl group is to block oxidative metabolism.

-

Vulnerability: In a standard cyclohexyl ring, the C4 position is electronically and sterically accessible to the high-valent Iron-Oxo species (

) of CYP450 enzymes. This typically results in hydrogen atom abstraction (HAT) followed by "oxygen rebound," creating a 4-hydroxy metabolite. -

The Blockade: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~98 kcal/mol for C-H). The CYP enzyme cannot abstract a fluorine atom. Furthermore, the high electronegativity of fluorine deactivates adjacent C-H bonds (at C3/C5) toward oxidation by withdrawing electron density, making the entire ring more resistant to metabolic clearance.

The "Janus Face" Effect & Lipophilicity

Contrary to the intuition that "fluorine increases lipophilicity," gem-difluorination of saturated rings often lowers LogD.

-

Dipole Vector: The two C-F bonds creates a large molecular dipole (~2.0–2.2 D) perpendicular to the ring.

-

Solvation: This polarity creates a "Janus face" (two-faced) ring: one face is hydrophobic, while the fluorine-rich face is polar enough to engage in electrostatic interactions with water molecules.

-

Result: This unique solvation penalty reduces LogD

by approximately 0.4–0.7 units compared to the parent cyclohexyl analog, improving solubility and reducing non-specific binding.

Case Study: Maraviroc (Selzentry)

Maraviroc is a CCR5 antagonist used in HIV treatment.[1][2][3][4] Its structure features a 4,4-difluorocyclohexanecarboxamide moiety.[4]

| Feature | Impact on Maraviroc |

| Structure | 4,4-difluorocyclohexyl attached to an amide.[1][3][4][5] |

| Metabolic Fate | The 4,4-difluoro group prevents rapid oxidation at the terminal ring, extending half-life ( |

| Bioavailability | The polarity of the difluoro motif contributes to a balanced LogD, allowing oral absorption (Bioavailability ~23-33%). |

| Binding | The fluorine atoms induce a specific ring conformation (chair twist) that optimizes fit within the CCR5 hydrophobic pocket. |

Matched Molecular Pair (MMP) Analysis[6][7]

The following data summarizes the impact of replacing a Cyclohexyl (Cy) group with a 4,4-Difluorocyclohexyl (4,4-F2-Cy) group in a representative lead optimization series (Data synthesized from J. Med. Chem. and PMC sources regarding "Janus face" cycloalkanes).

Table 1: Physicochemical & Metabolic Comparison

| Property | Parent (Cyclohexyl) | Analog (4,4-Difluorocyclohexyl) | Delta ( | Impact |

| LogD | 3.8 | 3.2 | -0.6 | Improved Solubility |

| HLM | 45 | 12 | -33 | 3.7x Stability Increase |

| pKa (Proximal Amine) | 9.8 | 8.4 | -1.4 | Reduced Lysosomal Trapping |

| Permeability (MDCK) | -7 | Slight reduction (acceptable) |

Interpretation: The 4,4-difluoro substitution successfully converted a high-clearance, lipophilic compound into a moderate-clearance, more soluble lead without sacrificing significant permeability.

Visualizing the Mechanism

Diagram 1: Metabolic Blocking & Lead Optimization Decision Tree

The following diagram illustrates the CYP blocking mechanism and provides a logic flow for when to apply this bioisostere.

Caption: Decision logic for deploying 4,4-difluorocyclohexyl and mechanistic comparison of CYP susceptibility.

Experimental Protocols

Synthesis: Deoxyfluorination of 4-Ketocyclohexyl Derivatives

The most reliable method to install the gem-difluoro motif is the deoxyfluorination of a ketone precursor using DAST (Diethylaminosulfur trifluoride) or the safer alternative, Deoxo-Fluor®.

Reagents:

-

Substrate: 4-oxocyclohexanecarboxylate derivative (1.0 eq)

-

Reagent: DAST (2.0 - 3.0 eq)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Quench: Saturated aqueous

Protocol:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Dissolution: Dissolve the ketone substrate in anhydrous DCM (0.1 M concentration). Cool to 0°C in an ice bath.

-

Addition: Add DAST dropwise via syringe. Caution: DAST fumes are corrosive. Use a fume hood.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC or LC-MS (Look for M+22 mass shift corresponding to F2 vs O).

-

Quench: Cool back to 0°C. slowly add saturated

. Warning: Vigorous -

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate.[6] -

Purification: Flash column chromatography (Silica gel). Note: Difluoro compounds are often less polar than the parent ketone.

Microsomal Stability Assay (Validation)

To verify the metabolic stability improvement, perform a standard intrinsic clearance assay.

Workflow:

-

Incubation: Prepare Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

-

Dosing: Spike test compound (1

M final) into the mixture. Pre-incubate at 37°C for 5 mins. -

Initiation: Add NADPH-regenerating system (or 1 mM NADPH) to start the reaction.

-

Sampling: Remove aliquots at

min. -

Quenching: Immediately dispense aliquots into ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. The slope

References

-

FDA Label/DrugBank. "Maraviroc: Clinical Pharmacology and Structure." DrugBank Online. [Link]

-

Linclau, B., et al. "Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties." Journal of Medicinal Chemistry / PMC, 2022. [Link]

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. [Link]

-

Organic Syntheses. "Selective fluorination of carbonyl groups to the gem-difluorides." Org.[7] Synth.[Link]

- Piotrowski, D. W., et al. "Maraviroc (UK-427,857), a Potent, Orally Bioavailable, Selective CCR5 Antagonist." Antimicrobial Agents and Chemotherapy, 2005. (Describes the discovery and optimization including the difluoro-cyclohexyl moiety).

Sources

- 1. Maraviroc - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. Maraviroc synthesis - chemicalbook [chemicalbook.com]

- 4. (3H)maraviroc | C29H41F2N5O | CID 3002977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

Fluorine-Mediated Basicity Modulation in Cyclohexanamine Derivatives

A Strategic Guide for Medicinal Chemistry

Executive Summary

The strategic incorporation of fluorine into aliphatic amines is a cornerstone of modern medicinal chemistry, utilized to modulate basicity (

Theoretical Framework: The Fluorine Effect

The modulation of cyclohexanamine basicity by fluorine is governed by three competing physicochemical forces. Understanding these allows for the precise "tuning" of a drug candidate's

1.1 Inductive Withdrawal (-I Effect)

Fluorine is the most electronegative element (Pauling scale: 3.98). When introduced to a cyclohexyl ring, it pulls electron density through the

-

Mechanism: The electron-deficient carbon pulls density from the nitrogen lone pair, stabilizing the free base and destabilizing the protonated ammonium cation (

). -

Distance Dependence: The effect attenuates with distance.

-

-fluorine (2-position): Drastic

- -fluorine (3-position): Moderate reduction (~1.0–1.5 units).

- -fluorine (4-position): Mild reduction (~0.5–0.8 units).

-

-fluorine (2-position): Drastic

1.2 Stereoelectronic Effects (The Gauche Effect)

Unlike steric bulk which prefers anti positioning, vicinal fluoro-amines often exhibit a preference for the gauche conformation.

-

Hyperconjugation: In the protonated state, the

bonding orbital antiperiplanar to the -

Electrostatics: The positively charged ammonium group (

) and the partial negative fluorine (

1.3 Solvation Desolvation Penalty

Fluorine is hydrophobic. Replacing a hydrogen with fluorine reduces the hydration sphere around the ammonium cation. This "desolvation penalty" generally lowers the basicity further, as the cation is less stabilized by water compared to the non-fluorinated parent.

Comparative Data: Positional Impact on Basicity

The following table summarizes the basicity shifts in fluorinated cyclohexanamines relative to the parent compound. Values are synthesized from standard medicinal chemistry datasets and predictive models (e.g., ACD/Labs, chemically-grounded Hammett extrapolations).

| Compound | Substitution Position | Distance from N | Electronic Effect | Approx. | |

| Cyclohexanamine | None | N/A | Reference | 10.64 | 0.0 |

| 4,4-Difluorocyclohexanamine | 4 bonds | Weak -I | 9.86 | -0.78 | |

| 3,3-Difluorocyclohexanamine | 3 bonds | Moderate -I | ~9.1 - 9.3 | -1.4 | |

| 3-Fluorocyclohexanamine | 3 bonds | Moderate -I | ~9.4 | -1.2 | |

| 2-Fluorocyclohexanamine * | 2 bonds | Strong -I | ~8.5 - 8.8 | -2.0 |

*Note:

Mechanistic Pathway Visualization

The following diagram illustrates the causal factors determining the final

Caption: Causal network showing how fluorine substitution destabilizes the ammonium cation via induction and solvation, leading to reduced pKa.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are recommended for the synthesis and characterization of 4,4-difluorocyclohexanamine.

3.1 Synthesis: Reductive Amination of 4,4-Difluorocyclohexanone

This is the industry-standard route, avoiding the use of hazardous fluorinating agents (like DAST) on the amine itself.

Reagents:

-

4,4-Difluorocyclohexanone (1.0 eq)

-

Ammonium Acetate (

) (10.0 eq) -

Sodium Cyanoborohydride (

) (1.5 eq) -

Solvent: Methanol (anhydrous)

Workflow:

-

Imine Formation: Dissolve 4,4-difluorocyclohexanone in anhydrous methanol. Add ammonium acetate. Stir at room temperature (RT) for 2 hours. Note: Excess ammonium acetate drives the equilibrium toward the imine.

-

Reduction: Cool the solution to 0°C. Add

portion-wise. -

Reaction: Allow to warm to RT and stir for 16 hours. Monitor by LC-MS (Target mass: [M+H]+ = 136.1).

-

Quench: Acidify with 1N HCl to pH < 2 (destroys excess hydride and protonates the amine).

-

Workup: Wash with diethyl ether (removes non-basic impurities). Basify aqueous layer with 6N NaOH to pH > 12. Extract with Dichloromethane (DCM) x3.

-

Isolation: Dry combined organics over

, filter, and concentrate. Convert to HCl salt for storage using 4M HCl in Dioxane.

Caption: Step-by-step reductive amination workflow for synthesizing 4,4-difluorocyclohexanamine.

3.2 Physicochemical Assay: Potentiometric

Determination

Potentiometric titration is preferred over UV-metric methods for aliphatic amines as they lack strong chromophores.

Protocol:

-

Preparation: Dissolve 2-3 mg of the amine hydrochloride salt in 20 mL of degassed water (ionic strength adjusted to 0.15 M with KCl).

-

Titrant: Standardized 0.1 N KOH solution (carbonate-free).

-

Calibration: Calibrate the pH electrode using a 3-point buffer system (pH 4.0, 7.0, 10.0) at 25°C.

-

Titration: Titrate from pH 2.0 to pH 12.0.

-

Data Analysis: Use Bjerrum plot analysis or software (e.g., Hyperquad) to determine the inflection point.

-

Validation: Run a standard (e.g., cyclohexylamine, lit

10.64) as a control.

Strategic Application in Drug Design

Why modulate basicity?

-

Permeability (

): Lowering the -

Metabolic Stability: Fluorine at the C4 position blocks metabolic oxidation (P450-mediated hydroxylation) at the most accessible site of the cyclohexyl ring.

-

hERG Avoidance: High basicity is often correlated with hERG channel inhibition (cardiotoxicity). Reducing basicity via fluorination can mitigate this risk.

References

-

Morgenthaler, M. et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Link

-

Purser, S. et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Wiberg, K. B. et al. (2011). Substituent Effects on the Basicity of Amines.[1][2][3] Journal of Organic Chemistry. Link

-

Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry. Link

-

ChemicalBook. (2025). 4,4-Difluorocyclohexanamine Product Properties and pKa Data.Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine via the Modified Ritter Protocol

Here is a comprehensive Application Note and Protocol guide for the synthesis of 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine .

Executive Summary & Strategic Rationale

The synthesis of 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine presents a specific challenge in medicinal chemistry: installing a primary amine onto a sterically crowded quaternary carbon that is also electronically deactivated by a distal gem-difluoro group.

While traditional routes such as the Strecker synthesis or the addition of organometallics to sulfinimines (Ellman auxiliary) are viable, they often suffer from low yields due to steric hindrance or require expensive chiral auxiliaries unnecessary for achiral targets.

The Recommended Route: This protocol utilizes a Grignard addition followed by a Modified Ritter Reaction using chloroacetonitrile.

-

Why Chloroacetonitrile? unlike the classic Ritter reaction (using acetonitrile) which yields a stable acetamide requiring harsh hydrolysis (often incompatible with complex scaffolds), chloroacetonitrile yields a 2-chloroacetamide. This intermediate can be cleaved under mild conditions using thiourea , leveraging the Hantzsch thiazole synthesis mechanism to release the free amine.

-

Impact of Fluorine: The 4,4-difluoro substitution exerts a through-bond inductive effect ($ -I $), slightly destabilizing the carbocation intermediate at C1. This protocol adjusts for this by optimizing acid concentration and temperature.[1]

Synthetic Workflow Visualization

The following flowchart outlines the three-phase synthesis, highlighting critical decision points and process controls.

Figure 1: Strategic workflow for the conversion of 4,4-difluorocyclohexanone to the target tertiary amine.

Phase 1: Nucleophilic Addition (Grignard)

The first step involves the construction of the quaternary center. The gem-difluoro group at the 4-position increases the electrophilicity of the carbonyl carbon, generally facilitating nucleophilic attack.

Reagents & Materials

| Component | Equiv. | Role | Notes |

| 4,4-Difluorocyclohexanone | 1.0 | Substrate | Dry thoroughly before use. |

| 4-Methoxyphenylmagnesium bromide | 1.2 | Nucleophile | 1.0 M in THF (Commercial or Freshly Prepared). |

| Tetrahydrofuran (THF) | Solvent | Medium | Anhydrous; Stabilizer-free preferred. |

| Sat. NH4Cl (aq) | - | Quench | Buffers pH during workup. |

Detailed Protocol

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Solvation: Charge the flask with 4,4-difluorocyclohexanone (10 mmol) and anhydrous THF (50 mL). Cool the solution to 0 °C using an ice bath.

-

Addition: Transfer the 4-methoxyphenylmagnesium bromide solution (12 mmol, 12 mL of 1.0 M) to the addition funnel via cannula. Add dropwise over 20 minutes.

-

Expert Insight: Maintain internal temperature

.[2] The electron-withdrawing fluorine atoms make the ketone more reactive; rapid addition can cause local overheating and side reactions.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2 hours.

-

Process Control: Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[3] The ketone spot should disappear.

-

-

Workup: Cool back to 0 °C. Quench carefully with saturated aqueous

(20 mL). Extract with EtOAc ( -

Purification: The tertiary alcohol intermediate is often pure enough for the next step. If necessary, purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Expected Yield: 85-95% Intermediate: 1-(4-methoxyphenyl)-4,4-difluorocyclohexan-1-ol.

Phase 2: The Modified Ritter Reaction

This is the critical transformation. We convert the tertiary alcohol to a chloroacetamide.[1][4]

Mechanism & Rationale

The reaction proceeds via an

-

Challenge: The 4,4-difluoro group exerts an inductive withdrawal ($ -I $), which destabilizes the carbocation at C1 compared to a non-fluorinated cyclohexane.

-

Solution: We utilize Acetic Acid as a co-solvent to solubilize the lipophilic substrate and Sulfuric Acid as the catalyst. The carbocation is trapped by Chloroacetonitrile .

Figure 2: Mechanistic pathway of the Ritter reaction emphasizing the cation intermediate.

Reagents & Materials

| Component | Equiv. | Role | Notes |

| Intermediate 1 (Alcohol) | 1.0 | Substrate | |

| Chloroacetonitrile | 4.0 | Reagent/Solvent | Toxic: Handle in fume hood. |

| Acetic Acid (Glacial) | 5.0 | Solvent | Promotes ionization. |

| Sulfuric Acid (Conc.) | 3.0 | Catalyst | Dropwise addition essential. |

Detailed Protocol

-

Setup: In a round-bottom flask, dissolve Intermediate 1 (5 mmol) in Glacial Acetic Acid (3 mL) and Chloroacetonitrile (20 mmol).

-

Acid Addition: Cool the mixture to 0-5 °C . Add Concentrated

(15 mmol) dropwise.-

Safety Note: This is highly exothermic. Do not allow temperature to spike, or elimination to the alkene (styrene-like derivative) will compete.

-

-

Reaction: Allow to warm to RT. Due to the fluorinated ring, heating to 40-50 °C may be required if conversion is slow at RT after 4 hours.

-

Workup: Pour the reaction mixture onto crushed ice (50 g). Neutralize with saturated

or -

Extraction: Extract with

( -

Isolation: Dry and concentrate. The crude chloroacetamide is usually a solid/oil that can be crystallized or used directly.

Expected Yield: 65-80% Intermediate: 2-chloro-N-(1-(4-methoxyphenyl)-4,4-difluorocyclohexyl)acetamide.

Phase 3: Thiazole-Assisted Deprotection

Standard hydrolysis of sterically hindered amides requires boiling in 6M HCl or KOH for days. The chloroacetamide linker allows us to use Thiourea , which cyclizes with the chloroacetyl group to form a water-soluble 2-aminothiazolinone, releasing the free amine under mild conditions.

Reagents & Materials

| Component | Equiv. | Role | Notes |

| Intermediate 2 (Amide) | 1.0 | Substrate | |

| Thiourea | 1.2 | Cleavage Agent | |

| Ethanol | Solvent | Medium | |

| Acetic Acid | 5:1 ratio | Co-solvent |

Detailed Protocol

-

Solution: Dissolve Intermediate 2 (approx. 4 mmol) in a mixture of Ethanol (20 mL) and Acetic Acid (4 mL).

-

Reagent Addition: Add Thiourea (4.8 mmol).

-

Reflux: Heat the mixture to reflux (approx. 80 °C) for 6–10 hours.

-

Workup: Cool to RT. The byproduct (pseudothiohydantoin/2-aminothiazol-4-one) often precipitates or remains in the aqueous phase during acid/base workup.

-

Basification: Concentrate the solvent to ~5 mL. Dilute with water (20 mL). The mixture will be acidic. Basify to pH > 12 using 2M NaOH.

-

Extraction: Extract the free amine into MTBE or Dichloromethane (

mL). -

Final Purification: Dry over

and concentrate. If high purity is required for biological testing, convert to the HCl salt by adding 2M HCl in Ether, filtering the precipitate.

Final Yield: 80-90% (for this step). Overall Yield: ~50-60% (from ketone).

Analytical Quality Control

| Test | Acceptance Criteria | Method |

| 1H NMR (DMSO-d6) | Diagnostic peaks: Aryl -OMe (~3.7 ppm), Aromatic (AA'BB' system), Cyclohexyl protons (1.8-2.5 ppm). Absence of -CH2Cl singlet (~4.0 ppm). | 400 MHz+ |

| 19F NMR | Single peak or AB quartet (if conformationally locked) around -90 to -100 ppm. | Decoupled |

| LCMS | >98% Purity. Mass [M+H]+ corresponds to Target MW. | C18 Reverse Phase |

References

-

Grignard Addition to Cyclohexanones

-

The Modified Ritter Reaction (Chloroacetonitrile)

-

Fluorine Effects in Cyclohexanes

-

Smyth, J. E., et al. (2024). Synthesis of Janus All-Cis Tetrafluorocyclohexanes Carrying 1,4-Diether Motifs. Journal of Organic Chemistry. Retrieved from

- Note: Discusses the stability and nucleophilic substitution patterns of fluorin

-

-

General Ritter Reaction Context

Sources

- 1. A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile [organic-chemistry.org]

- 2. cheminizer.com [cheminizer.com]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Ritter reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Ritter Reaction [organic-chemistry.org]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. chemrxiv.org [chemrxiv.org]

Grignard reaction protocol for 4-methoxyphenylmagnesium bromide and aminonitriles

Application Note: Selective Synthesis of

Executive Summary & Core Directive

This technical guide details the protocol for coupling 4-methoxyphenylmagnesium bromide with

This protocol is optimized to favor the Bruylants substitution (yielding tertiary amines) over the competitive Grignard addition (yielding ketones). This transformation is critical in drug discovery for synthesizing pharmacophores found in analgesics and dissociative anesthetics where quaternary carbon centers adjacent to amines are required.

Safety & Handling (Critical)

-

Pyrophoric Hazard: Grignard reagents are highly reactive with moisture and oxygen. All glassware must be flame-dried or oven-dried (

overnight) and cooled under a positive pressure of inert gas (Argon or Nitrogen). -

Cyanide Management: The Bruylants reaction eliminates the nitrile group as cyanide (typically as

). Acidic workup can generate HCN gas. All workups must be performed in a high-efficiency fume hood. The aqueous waste must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide before disposal. -

Exotherm Control: The formation of aryl Grignards is exothermic. An induction period is common; do not add large quantities of halide until initiation is confirmed to prevent thermal runaway.

Reaction Mechanism & Logic

The success of this protocol relies on exploiting the iminium ion intermediate .

-

Spontaneous Dissociation:

-Aminonitriles exist in equilibrium with their corresponding iminium ion and cyanide. -

Lewis Acid Promotion: The magnesium salts (

, present in the Grignard solution via the Schlenk equilibrium) act as Lewis acids, complexing with the cyanide and shifting the equilibrium toward the electrophilic iminium species. -

Nucleophilic Attack: The 4-methoxyphenyl anion attacks the iminium carbon, forming the C-C bond and expelling the cyanide.

Note: Low temperatures (

Figure 1: Mechanistic divergence. The protocol targets the Iminium Ion path (center) to yield amines.[5]

Experimental Protocols

Protocol A: Preparation of 4-Methoxyphenylmagnesium Bromide (0.5 M)

Self-Validating Step: The quality of the Grignard is the single biggest failure point. Titration is mandatory.

Reagents:

-

4-Bromoanisole (1.0 equiv)

-

Magnesium turnings (1.1 equiv, crushed/activated)

-

LiCl (0.5 M in THF) - For Knochel Titration[6]

-

Iodine (crystal)

-

THF (Anhydrous, inhibitor-free)

Procedure:

-

Activation: Place Mg turnings (1.34 g, 55 mmol) in a 3-neck flask. Flame dry under Argon. Add a single crystal of

and heat gently with a heat gun until iodine vapor sublimes, coating the Mg. Allow to cool. -

Initiation: Add 5 mL of THF and 0.5 mL of neat 4-bromoanisole. Wait for turbidity and exotherm (solvent boiling). If no initiation occurs within 5 mins, add 2 drops of 1,2-dibromoethane.

-

Addition: Dilute the remaining 4-bromoanisole (total 9.35 g, 50 mmol) in 45 mL THF. Add dropwise over 30 minutes, maintaining a gentle reflux via internal exotherm.

-

Digestion: Stir at room temperature for 1 hour. The solution should be dark grey/brown.

-

Validation (Knochel Titration):

-

Dissolve accurately weighed

(~100 mg) in 2 mL of 0.5M LiCl/THF. -

Titrate the Grignard solution into the iodine until the brown color disappears (clear/colorless endpoint).

-

Calculation:

-

Protocol B: The Bruylants Coupling

Reagents:

- -Aminonitrile substrate (1.0 equiv)

-

4-Methoxyphenylmagnesium bromide (1.5 to 2.0 equiv, determined by titration)

-

Solvent: THF (or THF/Ether 1:1)

Procedure:

-

Substrate Prep: Dissolve the

-aminonitrile (10 mmol) in anhydrous THF (20 mL) in a flame-dried Schlenk flask. -

Temperature Control:

-

For Amine Synthesis (Bruylants): Maintain reaction at Room Temperature (20-25°C) . If the substrate is sterically hindered, heating to 40°C may be required.

-

Avoid: Do not cool to -78°C or 0°C, as this suppresses the elimination of cyanide and favors the ketone pathway.

-

-

Addition: Add the titrated Grignard reagent (15-20 mmol) dropwise via syringe over 15 minutes.

-

Observation: A precipitate (

) often forms, indicating successful displacement.

-

-

Reaction Time: Stir for 2–4 hours. Monitor by TLC (Note: Aminonitriles can be unstable on silica; use neutral alumina or monitor disappearance of the UV-active Grignard/formation of product spot).

-

Quench (Cyanide Safety):

-

Workup:

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with 1M NaOH (to ensure cyanide stays in aqueous phase) followed by Brine.

-

Dry over

, filter, and concentrate.

-

-

Purification: Flash chromatography on silica gel. (Pre-treat column with 1% Triethylamine if the amine product is acid-sensitive).

Data Summary & Troubleshooting

| Parameter | Condition | Outcome / Mechanistic Reason |

| Stoichiometry | 1.5 - 2.0 equiv Grignard | Required. The first equivalent may complex with the amine lone pair or shift the equilibrium; excess ensures attack on the iminium. |

| Temperature | Avoid. Favors kinetic addition to -CN (Ketone formation). | |

| Temperature | Preferred. Favors thermodynamic elimination of | |

| Solvent | THF | Standard. Solubilizes the aryl Grignard and stabilizes the Mg salts. |

| Lewis Acid | Beneficial. Promotes cyanide departure. If conversion is low, add 1.0 eq anhydrous |

Workflow Visualization

Figure 2: Operational workflow ensuring safety and reproducibility.

References

-

Bruylants, P. (1924).[2][8] "Contribution à l'étude de la réaction des organomagnésiens sur les nitriles α-aminés." Bulletin de la Société Chimique de Belgique, 33, 467–478.[2] (Foundational description of the displacement reaction).

-

Knochel, P., et al. (2006).[9][10] "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis, 2006(5), 890–891.[10]

- Anselme, J. P. (1967).

-

Organic Syntheses. "Preparation of Grignard Reagents." Org.[2][11][12] Synth. Coll. Vol. 6, p.737.

-

BenchChem. "Reaction of 2-(Diethylamino)butanenitrile with Grignard Reagents." Application Note.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Bruylants reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. grokipedia.com [grokipedia.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. epfl.ch [epfl.ch]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. mdpi.com [mdpi.com]

Application Note: A Practical Guide to the Synthesis of gem-Difluorocyclohexylamine Scaffolds Using DAST and Deoxo-Fluor

Introduction

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, with approximately 25% of all approved drugs containing at least one fluorine atom.[1] The gem-difluoromethylene (CF₂) group, in particular, serves as a valuable bioisostere for carbonyls, ethers, or other functional groups, offering a unique combination of steric and electronic properties.[2] Introducing a CF₂ moiety can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity, making it a critical tool for optimizing drug candidates.[3][4][5][6][7]

The gem-difluorocyclohexylamine framework is an increasingly important scaffold in drug discovery, appearing in molecules targeting a range of diseases.[2][8] Its synthesis, however, requires robust and reliable fluorination methods. This application note provides a detailed guide for researchers on the preparation of protected gem-difluorocyclohexylamines via the deoxofluorination of a readily available cyclohexanone precursor using two common aminothiolane reagents: Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). We will delve into the reaction mechanism, provide a comparative analysis of the reagents, outline detailed and validated protocols, and offer practical insights into safety and troubleshooting.

Mechanism of Deoxofluorination

The conversion of a ketone to a gem-difluoride using DAST or Deoxo-Fluor proceeds through a well-established mechanistic pathway.[9][10] The reaction is initiated by the activation of the carbonyl oxygen by the electrophilic sulfur atom of the fluorinating reagent. This is followed by the intramolecular delivery of a fluoride ion to the carbonyl carbon, forming a fluorohydrin-like intermediate. Subsequent elimination of a sulfur-based byproduct and a second fluoride substitution event, which can proceed through an Sₙ1 or Sₙ2-like pathway depending on the substrate, yields the final gem-difluorinated product.[10]

Caption: Proposed Mechanism for Ketone Deoxofluorination.

Reagent Selection: DAST vs. Deoxo-Fluor

The choice between DAST and Deoxo-Fluor is a critical decision based on factors of safety, scale, and substrate reactivity. While both reagents perform the same fundamental transformation, their physical properties and handling requirements differ significantly.

| Feature | DAST (Diethylaminosulfur Trifluoride) | Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride) |

| Thermal Stability | Low . Prone to exothermic decomposition, especially above 50-70 °C.[11] Not recommended for large-scale reactions without extensive safety evaluation. | High . Significantly more thermally stable than DAST, making it a safer alternative for scale-up operations.[11][12][13][14][15] |

| Reactivity | Highly reactive. Effective for a wide range of substrates. | Generally provides similar or sometimes superior yields compared to DAST.[12][13] |

| Handling & Safety | Highly toxic and corrosive. Reacts violently with water.[16] Requires careful handling and storage at low temperatures (typically < 0°C).[16] | Toxic and corrosive. Reacts violently with water to form HF.[13] More manageable due to higher thermal stability. |

| Cost & Availability | Widely available from numerous suppliers. | Generally more expensive than DAST but preferred for process safety. |

| Typical Use Case | Laboratory-scale synthesis where its high reactivity is beneficial and handling risks can be meticulously controlled. | Process development and scale-up synthesis where safety and thermal stability are paramount.[17] |

Expert Insight: For initial discovery chemistry on a small scale (<1 g), DAST is often sufficient if handled with extreme care. However, for any process optimization, scale-up, or work with less stable substrates, Deoxo-Fluor is the strongly preferred reagent due to its superior safety profile.[14]

Safety First: Handling Aminosulfurane Fluorinating Agents

Working with DAST and Deoxo-Fluor demands the utmost attention to safety due to their hazardous nature.

-

Violent Reactivity with Water: Both reagents react violently and exothermically with water, releasing highly corrosive and toxic hydrogen fluoride (HF) gas.[11][13][16] All glassware must be rigorously oven-dried, and the reaction must be conducted under a strictly anhydrous, inert atmosphere (Nitrogen or Argon).

-

Corrosivity and Toxicity: These reagents are corrosive and can cause severe chemical burns to the skin and eyes.[16] Inhalation can be fatal.[18]

-

Required Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear a lab coat, a face shield over safety goggles, and heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene).[16]

-

Material Compatibility: HF generated during the reaction will etch glass. While reactions are often run in glass for short durations at low temperatures, for larger scales or higher temperatures, plastic (e.g., PFA, FEP) or specialized alloy (e.g., Hastelloy) reactors are recommended.[17]

-

Quenching: Never quench the reaction by adding water directly to the reaction mixture. The reaction should be quenched by slowly and carefully transferring the mixture to a separate, vigorously stirred, and cooled (0 °C) biphasic mixture of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and ice.[19][20]

Experimental Protocol: Synthesis of tert-butyl (4,4-difluorocyclohexyl)carbamate

This protocol details the deoxofluorination of tert-butyl (4-oxocyclohexyl)carbamate, a common and commercially available starting material.

Materials and Equipment:

-

tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq)

-

Deoxo-Fluor (1.5 eq) or DAST (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Oven-dried, two-neck round-bottom flask with a magnetic stir bar

-

Septa, nitrogen/argon inlet, and dropping funnel

-

Low-temperature cooling bath (e.g., dry ice/acetone or cryocooler)

Caption: Experimental Workflow for Deoxofluorination.

Step-by-Step Procedure:

-

Preparation: Under an inert atmosphere (N₂ or Ar), add tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq) and anhydrous dichloromethane (to make a ~0.5 M solution) to a dry reaction flask equipped with a magnetic stirrer.[19][20]

-

Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add the deoxofluorinating agent (Deoxo-Fluor or DAST, 1.1-1.5 eq) dropwise to the stirred solution over 15-20 minutes.[19] A slow addition rate is crucial to control the reaction exotherm and minimize side product formation.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.[19]

-

Quenching: In a separate flask, prepare a vigorously stirred mixture of saturated aqueous NaHCO₃ and ice, cooled in an ice bath. Carefully and slowly transfer the reaction mixture via cannula or dropping funnel into the quenching solution. Vigorous gas evolution (CO₂) will occur.

-

Work-up: Once the gas evolution has ceased, separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[19]

-

Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure tert-butyl (4,4-difluorocyclohexyl)carbamate.

Expected Results and Troubleshooting

| Parameter | Expected Outcome |

| Yield | 60-85% (highly substrate and condition dependent) |

| Physical Appearance | White to off-white solid |

| ¹⁹F NMR (CDCl₃) | δ ≈ -95 to -105 ppm (singlet or complex multiplet)[19] |

| ¹³C NMR (CDCl₃) | δ ≈ 123 ppm (triplet, J ≈ 240 Hz, for CF₂)[19] |

Troubleshooting Guide:

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive/hydrolyzed fluorinating agent.[19] 2. Insufficient amount of reagent. 3. Reaction temperature is too low. | 1. Use a fresh bottle of DAST/Deoxo-Fluor and ensure strictly anhydrous conditions. 2. Use a slight excess (up to 1.5 eq) of the fluorinating agent.[14][19] 3. Allow the reaction to warm to room temperature or gently heat if using the more stable Deoxo-Fluor. Monitor carefully. |

| Major Byproduct Observed | Formation of the vinyl fluoride (elimination) byproduct is common, especially with enolizable ketones.[14][19] | 1. Lower the reaction temperature during addition (-78 °C is standard). 2. Ensure slow, dropwise addition of the fluorinating agent.[19] |

| Reaction Stalls | Substrate is sterically hindered or electron-rich, reducing reactivity.[14] | 1. Increase the equivalents of Deoxo-Fluor (up to 3 eq for difficult substrates).[11] 2. Increase reaction time and/or temperature (use caution, especially with DAST). |

Final Deprotection to Access the Amine

The resulting Boc-protected amine is a stable intermediate. To access the final target, the gem-difluorocyclohexylamine, a standard acid-mediated deprotection is employed. Stirring the protected intermediate in a solution of trifluoroacetic acid (TFA) in DCM or with 4M HCl in 1,4-dioxane at room temperature will efficiently cleave the Boc group, providing the desired amine as its corresponding salt (TFA or HCl salt).

Conclusion

The deoxofluorination of cyclohexanones with DAST and Deoxo-Fluor is a powerful and effective method for accessing the valuable gem-difluorocyclohexylamine scaffold. While both reagents are effective, Deoxo-Fluor offers significant advantages in thermal stability and safety, making it the preferred choice for reliable and scalable synthesis.[11][12][14] By understanding the reaction mechanism, adhering to strict safety protocols, and implementing the detailed procedures and troubleshooting advice provided in this note, researchers can confidently and successfully incorporate this important fluorinated motif into their drug discovery programs.

References

-

Kirk, K. L. (2008). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Organic Process Research & Development, 12(2), 305–321. Available at: [Link]

-

Richardson, P. (2016). Fluorination Methods for Drug Discovery and Development. Expert Opinion on Drug Discovery, 11(10), 983-999. Available at: [Link]

-

Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048–7054. Available at: [Link]

-

Wikipedia contributors. (2023). Fluorination with aminosulfuranes. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Chang, Y., Lee, H., & Bae, C. (2012). Direct Fluorination of the Carbonyl Group of Benzophenones using Deoxo-Fluor®: Preparation of Bis(4-fluorophenyl)difluoromethane. Organic Syntheses, 89, 439-449. Available at: [Link]

-

Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Available at: [Link]

-

INNO PHARMCHEM. (2026). Safety First: Handling Diethylaminosulfur Trifluoride (DAST) in the Laboratory. Available at: [Link]

-

Mykhailiuk, P. K. (2021). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 27(5), 1846-1856. Available at: [Link]

-

Postigo, A., & Ely, G. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 14(36), 8398-8427. Available at: [Link]

-

Pharmaceutical Technology. (2016). Advances in Fluorination Chemistry for API Synthesis. Available at: [Link]

-

Douglas, J. T., & Roesner, E. (2021). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry, 86(2), 1599–1611. Available at: [Link]

-

Mykhailiuk, P. K. (2022). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. Angewandte Chemie International Edition, 61(4), e202112489. Available at: [Link]

-

A user on Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Available at: [Link]

-

Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. Available at: [Link]

-

Lal, G. S., Lobach, E., & Evans, A. (2000). Fluorination of thiocarbonyl compounds with Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-fluor reagent): a facile synthesis of gem-difluorides. The Journal of Organic Chemistry, 65(16), 4830-4832. Available at: [Link]

-

Singh, R. P., & Shreeve, J. M. (2004). Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. Synthesis, 2004(12), 2561-2578. Available at: [Link]

-

Patrascu, M., et al. (2020). Synthesis of a Hominal Bis(difluoromethyl) Fragments. ChemRxiv. Available at: [Link]

-

Trans World Chemicals. (2011). Material Safety Data Sheet. Available at: [Link]

Sources

- 1. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 3. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pharmtech.com [pharmtech.com]

- 5. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]

- 6. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 13. Deoxofluor - Enamine [enamine.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]

- 16. nbinno.com [nbinno.com]

- 17. organic-synthesis.com [organic-synthesis.com]

- 18. louisville.edu [louisville.edu]

- 19. benchchem.com [benchchem.com]

- 20. chemrxiv.org [chemrxiv.org]

Application Note: Scalable Synthesis Routes for 4,4-Difluoro-1-arylcyclohexanamine Intermediates

This Application Note is structured as a high-level technical guide for process chemists and medicinal chemists. It prioritizes the construction of the challenging quaternary center at the C1 position while maintaining the integrity of the gem-difluoro motif.

Executive Summary

The 4,4-difluoro-1-arylcyclohexanamine scaffold is a high-value pharmacophore in modern drug discovery. It serves as a lipophilic, metabolically stable bioisostere for morpholines or piperazines and provides a conformational lock due to the gem-difluoro group.

However, synthesizing this motif is non-trivial due to two competing challenges:

-

The Quaternary Center: Constructing a sterically hindered C1 center (1-aryl, 1-amino) requires high-energy intermediates.

-

Fluorine Lability: The gem-difluoro group at C4 is susceptible to elimination (forming vinyl fluorides) under harsh acidic or basic conditions often used to generate quaternary centers.

This guide presents two validated, scalable protocols:

-

Route A (The Sulfinamide Route): Ideal for pilot-plant scale (100g – 1kg), offering mild conditions and high purity.

-

Route B (The Ritter-Thiourea Route): Ideal for large-scale manufacturing (>1kg), utilizing cost-effective reagents.

Strategic Retrosynthesis

The synthesis hinges on the availability of 4,4-difluorocyclohexanone , a key building block. We approach the target via two distinct disconnections: Nucleophilic addition to a ketimine (Route A) and Nucleophilic substitution on a tertiary carbocation (Route B).

Figure 1: Retrosynthetic logic flow.[1][2][3] Route A utilizes nitrogen as the electrophile anchor; Route B utilizes the carbon as the electrophile.

Critical Starting Material: 4,4-Difluorocyclohexanone

Before attempting the amine synthesis, the ketone must be procured or synthesized. While commercially available, in-house synthesis is often required for scale.

-

Reagent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) is superior to DAST for scale-up due to higher thermal stability (decomposition >140°C vs. ~90°C for DAST).

-

Safety Note: The reaction generates HF. Glass-lined reactors with caustic scrubbers are mandatory.

Protocol A: The Ellman Sulfinamide Route (High Fidelity)

Context: This route is the "Gold Standard" for medicinal chemistry scale-up. It avoids heavy metal waste and harsh acids. The tert-butanesulfinyl group activates the ketone for nucleophilic attack and prevents over-addition.

Step 1: Ketimine Formation

Reagents: 4,4-Difluorocyclohexanone (1.0 eq), (R)- or (S)-tert-Butanesulfinamide (1.1 eq), Titanium(IV) ethoxide (2.0 eq), THF (anhydrous).

-

Setup: Charge a dry reactor under N2 with 4,4-difluorocyclohexanone and THF (5 vol).

-

Addition: Add tert-butanesulfinamide.

-

Catalyst: Add Ti(OEt)4 slowly (slightly exothermic).

-

Reaction: Heat to 60°C for 12–18 hours. Monitor by HPLC (Imine formation is equilibrium-driven; Ti(OEt)4 shifts it by scavenging water).

-

Workup: Cool to RT. Pour into brine/EtOAc mixture with vigorous stirring. The titanium salts will precipitate as a thick paste. Filter through Celite.

-

Purification: Crystallization from heptane/EtOAc is preferred over chromatography for scale.

Step 2: Grignard Addition (The Quaternary Center)

Reagents: Arylmagnesium Bromide (1.5 eq), Toluene/THF.

-

Solvent Switch: Use Toluene or CH2Cl2. Non-coordinating solvents often enhance yields compared to pure THF.

-

Temperature: Cool the ketimine solution to -40°C.

-

Addition: Add ArMgBr dropwise. The sulfinyl group coordinates the Mg, directing the addition.

-

Warming: Allow to warm to 0°C over 2 hours.

-

Quench: Saturated NH4Cl.

-

Outcome: Yields typically 75–85%. The product is a stable sulfinamide.

Step 3: Deprotection to Amine Salt

Reagents: 4M HCl in Dioxane or MeOH.

-

Dissolve the sulfinamide in MeOH.

-

Add HCl (4M in Dioxane, 2.0 eq). Stir at RT for 1 hour.

-

Precipitation: Add Et2O or MTBE to precipitate the 4,4-difluoro-1-arylcyclohexanamine hydrochloride salt directly.

-

Filtration: Collect the white solid.

Protocol B: The Ritter-Thiourea Route (Cost-Effective)

Context: For multi-kilogram batches, the cost of sulfinamide and titanium reagents can be prohibitive. The Ritter reaction uses commodity chemicals but requires careful temperature control to prevent elimination of the fluorine atoms.

Step 1: Grignard Addition to Ketone

Reagents: 4,4-Difluorocyclohexanone, Arylmagnesium Bromide.

-

Standard Grignard addition at 0°C in THF.

-

Product: 1-Aryl-4,4-difluorocyclohexan-1-ol (Tertiary alcohol).

-

Purification: Usually not required; use crude in Step 2.